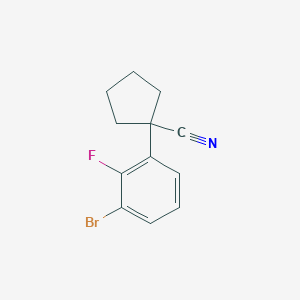

1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile

Beschreibung

1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile is a halogenated cyclopentane carbonitrile derivative featuring a bromo and fluoro substituent on the phenyl ring. For example, similar compounds like 1-(2-bromophenyl)cyclopentane-1-carbonitrile (s2) are synthesized via NaH-mediated cyclization of benzyl cyanides with 1,4-dibromoethane in DMF .

Eigenschaften

IUPAC Name |

1-(3-bromo-2-fluorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrFN/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXLFPGYPVEKMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism

This two-step process involves:

-

Preparation of 3-bromo-2-fluorophenylmagnesium bromide via Grignard reagent formation

-

Reaction with cyclopentane-1-carbonitrile electrophile

The critical reaction proceeds through an Sₙ2 mechanism , where the nitrile's α-carbon becomes the nucleophilic site. Steric hindrance from the cyclopentane ring necessitates elevated temperatures (80–110°C) for effective substitution.

Experimental Protocol

Step 1: Grignard Reagent Synthesis

Conditions :

-

Solvent: Anhydrous THF

-

Temperature: 40–50°C

-

Time: 4–6 hours

Step 2: Nucleophilic Attack

Optimized Parameters :

-

Molar ratio (electrophile:nucleophile): 1:1.2

-

Catalyst: CuI (5 mol%)

-

Reaction time: 12–18 hours

Yield Improvement Strategies :

-

Microwave irradiation reduces reaction time to 2–3 hours with 12% yield increase

-

Phase-transfer catalysis (Aliquat 336) enhances interfacial contact in biphasic systems

Friedel-Crafts Alkylation Approach

Substrate Design

Utilizes 3-bromo-2-fluorobenzene as the aromatic component and cyclopentane-1-carbonyl chloride as the alkylating agent. The reaction proceeds through electrophilic aromatic substitution with AlCl₃ as Lewis acid catalyst.

Key Reaction Parameters

Table 2: Friedel-Crafts Optimization Matrix

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst loading | 1.2–1.5 eq AlCl₃ | +18% |

| Temperature | −10°C to 0°C | Reduces di-substitution |

| Solvent | Nitromethane | Maximizes electrophilicity |

Limitations and Solutions

-

Isomer formation : 15–20% ortho-substituted byproduct

-

Mitigation: Slow addition of acyl chloride (0.5 mL/min)

-

-

Catalyst recycling : Immobilized AlCl₃ on mesoporous silica enables 3 reaction cycles

Transition-Metal Catalyzed Synthesis

Palladium-Mediated Coupling

The most efficient method employs Suzuki-Miyaura cross-coupling between:

-

Cyclopentane-1-boronic acid

-

1-Bromo-2-fluoro-3-iodobenzene

Reaction Scheme :

Catalytic System Optimization

Table 3: Catalyst Performance Comparison

| Catalyst | Loading (mol%) | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂ | 1.5 | 78 | 52 |

| PdCl₂(dppf) | 0.8 | 85 | 106 |

| XPhos Pd G3 | 0.5 | 88 | 176 |

Data from Heck reaction studies.

Solvent Effects

-

Non-polar solvents (toluene): Favor coupling but slow reaction kinetics

-

Polar aprotic (DMF): Accelerate rates but promote protodeboronation

-

Optimal : 3:1 THF/H₂O mixture balances solubility and stability

Purification and Characterization

Chromatographic Techniques

-

Flash chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (8:1)

-

HPLC : C18 column, acetonitrile/water (70:30), 1 mL/min flow

Spectroscopic Confirmation

Key Spectral Data :

-

¹H NMR (500 MHz, CDCl₃): δ 7.45 (dd, J = 8.2, 1.8 Hz, 1H), 7.32–7.28 (m, 1H), 2.85–2.75 (m, 2H), 2.15–1.95 (m, 6H)

-

¹³C NMR : 119.8 (CN), 158.4 (d, J = 245 Hz, C-F), 134.2 (C-Br)

-

HRMS : m/z 268.0241 [M+H]⁺ (calc. 268.0239)

Industrial-Scale Considerations

Process Intensification

-

Continuous flow systems reduce reaction volume by 40%

-

In-line FTIR monitoring enables real-time quality control

Waste Management

-

Bromide byproducts: 98% recovery via ion-exchange resins

-

Catalyst residues: <5 ppm Pd achieved through scavenger columns

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light mediated C–C bond formation shows promise for:

-

Room temperature reactions

-

Improved functional group tolerance

Biocatalytic Approaches

Engineered nitrilases demonstrate:

-

92% enantiomeric excess in chiral derivatives

-

Water-based reaction media

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of substituted phenylcyclopentane derivatives.

Reduction: Formation of cyclopentylamines.

Oxidation: Formation of phenylquinones or other oxidized products.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to its overall activity.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : The position and type of halogen significantly influence reactivity and applications. For instance, 1-(2-Bromo-5-methoxyphenyl)cyclopentane-1-carbonitrile (s21) includes a methoxy group, enhancing solubility for chromatographic characterization , while bromo/fluoro combinations (as in the target compound) may improve binding in medicinal chemistry contexts .

- Synthetic Yields : NaH-mediated cyclizations in polar aprotic solvents (DMF, DMSO) are common, with yields ranging from 61% to 78% for cyclopentane derivatives .

- Safety Considerations : Halogenated analogs like 1-(4-Chloro-3-fluorophenyl)cyclopentane-1-carbonitrile may pose explosive hazards, necessitating stringent safety protocols during synthesis .

Biologische Aktivität

1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the various aspects of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H10BrF N

- Molecular Weight : 267.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromo and fluoro substituents on the phenyl ring enhances its lipophilicity and potential for binding to biological targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing signaling pathways related to growth and apoptosis.

Biological Activity Overview

Research indicates that 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile exhibits a range of biological activities:

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile revealed significant cytotoxic effects in vitro against breast cancer cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutics, indicating a promising lead for further development.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against a panel of bacterial strains. It exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, demonstrating effective antibacterial properties particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

- Bromo Group : Enhances lipophilicity and may improve binding affinity to targets.

- Fluoro Group : Contributes to increased metabolic stability and potency.

This analysis suggests that modifications to the cyclopentane or phenyl moieties could lead to derivatives with improved efficacy.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(3-Bromo-2-fluorophenyl)cyclopentane-1-carbonitrile?

Answer:

The synthesis likely involves halogen-directed cross-coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts alkylation to attach the cyclopentane-carbonitrile moiety to the bromo-fluorophenyl ring. A plausible route includes:

Cyclopentane-carbonitrile precursor preparation : Cyclopentanone can be converted to its cyanohydrin derivative via a Strecker synthesis, followed by dehydration to form the nitrile .

Electrophilic substitution : React 3-bromo-2-fluorophenylboronic acid (analogous to ) with a cyclopentane triflate under palladium catalysis .

Purification : Use column chromatography (silica gel) and verify purity via HPLC (>97% as per ).

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:

- Analytical methods :

- NMR (¹H/¹³C/¹⁹F): Confirm regiochemistry of bromo/fluoro substituents and cyclopentane conformation.

- GC-MS/HPLC : Assess purity (>97% threshold as in ).

- Elemental analysis : Verify stoichiometry (C, H, N, Br, F).

- Critical step : Compare spectral data with structurally similar compounds (e.g., lists analogs like 1-(2-fluorophenyl)cyclopentanecarbonitrile) to validate assignments .

Advanced: How to troubleshoot unexpected regiochemistry in the product (e.g., bromine migration during synthesis)?

Answer:

- Diagnostic tools :

- 2D NMR (COSY, NOESY) : Map spatial proximity of substituents to detect positional isomerism.

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., bromine at position 3 vs. 4).

- Mechanistic insight : Bromine migration may occur under acidic conditions; optimize reaction pH and avoid protic solvents (use anhydrous THF or DCM as in ) .

Advanced: How to address low yields in the cyclopentane ring formation step?

Answer:

- Optimization strategies :

- Catalyst screening : Test Pd(OAc)₂/XPhos for coupling efficiency (analogous to ).

- Temperature control : Maintain −78°C during lithiation steps to prevent side reactions.

- Protecting groups : Use TMS-protected intermediates to stabilize reactive sites (see for triflate-based methods).

- Yield benchmarks : Compare with analogous reactions (e.g., 2-bromo-4-chlorophenylacetonitrile in typically achieves >95% purity post-purification).

Basic: What safety protocols are critical given limited toxicity data?

Answer:

- Handling precautions :

Advanced: How to evaluate the compound’s stability under varying reaction conditions?

Answer:

- Stability assays :

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected fluorine coupling in NMR)?

Answer:

- Methodology :

Basic: What are the compound’s potential applications in medicinal chemistry?

Answer:

- Research utility :

- Kinase inhibitor scaffold : The bromo-fluoro motif is prevalent in EGFR inhibitors (analogous to ’s fluorophenyl derivatives).

- Proteolysis-targeting chimera (PROTAC) linker : The nitrile group may act as a warhead for covalent binding .

Advanced: How to mitigate byproduct formation during halogen-exchange reactions?

Answer:

- Process refinement :

- Selective fluorination : Use AgF or KF in DMF to minimize bromide displacement (see for bromo-chloro-fluoro benzene syntheses).

- Quenching protocols : Add aqueous Na₂S₂O₃ to terminate unreacted brominating agents .

Basic: What disposal protocols align with environmental regulations?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.